An In-depth Technical Guide to (4-(Acetamidomethyl)phenyl)boronic acid
An In-depth Technical Guide to (4-(Acetamidomethyl)phenyl)boronic acid
CAS Number: 850568-41-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Acetamidomethyl)phenyl)boronic acid is a valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its structural features, including a reactive boronic acid moiety and a protected amine, make it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols and workflow visualizations are included to support researchers in its practical application.
Chemical and Physical Properties
(4-(Acetamidomethyl)phenyl)boronic acid is an organoboron compound that typically appears as a white to off-white solid. It is soluble in polar organic solvents such as methanol and water. The boronic acid group is key to its reactivity, enabling the formation of reversible covalent bonds with diols, a property leveraged in various sensing and therapeutic applications.[1] The acetamidomethyl group provides a stable, protected form of an amine, which can be deprotected for further functionalization if required.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 850568-41-1 | [1][2] |
| Molecular Formula | C₉H₁₂BNO₃ | [1][3] |
| Molecular Weight | 193.01 g/mol | [1][3] |
| Melting Point | 278-280 °C | [4] |
| Density | 1.19 g/cm³ | [4] |
| InChI Key | ZMJVNKSOLIUBKO-UHFFFAOYSA-N | [5] |
| SMILES | CC(=O)NCC1=CC=C(C=C1)B(O)O | [3] |
Synthesis and Manufacturing
Representative Synthesis Pathway
A plausible synthetic route would start from N-(4-bromobenzyl)acetamide. This starting material can be subjected to a Miyaura borylation reaction, followed by acidic or basic workup to yield the final product.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on standard Miyaura borylation procedures.
Materials:
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N-(4-bromobenzyl)acetamide
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Water
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
Procedure:
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To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(4-bromobenzyl)acetamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
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Add anhydrous 1,4-dioxane to the vessel.
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Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.
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Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the mixture.
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Heat the reaction mixture to 80-90 °C and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature.
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Add water and stir for 1-2 hours to hydrolyze the intermediate boronate ester.
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Acidify the mixture with aqueous HCl to a pH of approximately 2-3.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure (4-(Acetamidomethyl)phenyl)boronic acid.
Applications in Research and Drug Discovery
(4-(Acetamidomethyl)phenyl)boronic acid is a key building block in the synthesis of complex organic molecules, largely through the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a cornerstone of modern medicinal chemistry for the creation of biaryl structures, which are prevalent in many drug candidates.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like the title compound) with an organic halide or triflate. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Role in Kinase Inhibitor Synthesis
Many small-molecule kinase inhibitors feature biaryl scaffolds. (4-(Acetamidomethyl)phenyl)boronic acid serves as a valuable reagent for introducing a substituted phenyl ring into these structures. Kinase signaling pathways are frequently dysregulated in diseases like cancer, making them a major focus of drug development.[7] While this specific boronic acid is not a kinase inhibitor itself, it is a precursor to compounds designed to target these pathways.
Potential Biological Activity of Boronic Acids
Boronic acids as a class have shown a range of biological activities. They are known to act as enzyme inhibitors, particularly of serine proteases, by forming a reversible covalent bond with the active site serine residue.[1] For instance, the FDA-approved drug bortezomib, a boronic acid-containing compound, is a proteasome inhibitor used in cancer therapy.[1] Compounds derived from (4-(Acetamidomethyl)phenyl)boronic acid could be designed to target similar enzymatic pathways. Recent studies have also shown that phenylboronic acids can inhibit key signaling networks involved in cancer cell migration, such as the Rho GTPase pathway.[8]
Safety and Handling
(4-(Acetamidomethyl)phenyl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place under an inert atmosphere.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(4-(Acetamidomethyl)phenyl)boronic acid, CAS 850568-41-1, is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures found in numerous biologically active compounds. Researchers and drug development professionals can leverage this versatile reagent to synthesize novel kinase inhibitors and other potential therapeutics. This guide provides the foundational technical information to facilitate its effective use in the laboratory.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 850568-41-1: {4-[(acetylamino)methyl]phenyl}boronic ac… [cymitquimica.com]
- 3. 850568-41-1|(4-(Acetamidomethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
